5-Methyl-2-Propionylcyclohexane-1,3,Dione
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Overview
Description
5-Methyl-2-Propionylcyclohexane-1,3-Dione is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is a derivative of cyclohexane-1,3-dione, where the 5th position is substituted with a methyl group and the 2nd position with a propionyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-Propionylcyclohexane-1,3-Dione involves the reaction of cyclohexane-1,3-dione with appropriate reagents to introduce the methyl and propionyl groups. One common method involves the use of methanol, dimethylamine solution, and formaldehyde under controlled conditions . The reaction mixture is stirred at room temperature, followed by cooling and the addition of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and room temperature, resulting in the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 5-Methyl-2-Propionylcyclohexane-1,3-Dione follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-Propionylcyclohexane-1,3-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and propionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-2-Propionylcyclohexane-1,3-Dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-Propionylcyclohexane-1,3-Dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-Cyclohexanedione: This compound is similar in structure but lacks the propionyl group.
5,5-Dimethyl-1,3-Cyclohexanedione: Another similar compound with two methyl groups at the 5th position.
Uniqueness
5-Methyl-2-Propionylcyclohexane-1,3-Dione is unique due to the presence of both methyl and propionyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-methyl-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-3-7(11)10-8(12)4-6(2)5-9(10)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
UEQCQBHTZCUNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C |
Origin of Product |
United States |
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